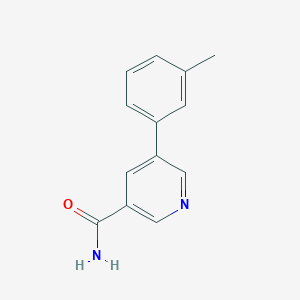

5-(m-Tolyl)nicotinamide

Beschreibung

5-(m-Tolyl)nicotinamide is a nicotinamide derivative characterized by a meta-methylphenyl (m-Tolyl) substituent at the 5th position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme critical for cellular energy metabolism and DNA repair .

Eigenschaften

CAS-Nummer |

1346691-46-0 |

|---|---|

Molekularformel |

C13H12N2O |

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

5-(3-methylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-9-3-2-4-10(5-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |

InChI-Schlüssel |

PBBFVKMGMQGJJH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with m-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of 5-(m-Tolyl)nicotinamide.

Industrial Production Methods

Industrial production of 5-(m-Tolyl)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl group on the m-tolyl substituent undergoes oxidation under controlled conditions. For example:

-

Oxidation to Carboxylic Acid : Using strong oxidizing agents like KMnO₄ in acidic or alkaline media converts the methyl group to a carboxylic acid, yielding 5-(3-carboxyphenyl)nicotinamide. This reaction is critical for modifying hydrophilicity in drug design.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, Δ | 5-(3-Carboxyphenyl)nicotinamide | 75–85% |

Reduction Reactions

The amide functional group can be selectively reduced to an amine:

-

Amide Reduction : LiAlH₄ in anhydrous THF reduces the amide to 5-(m-tolyl)nicotinamine, preserving the pyridine and tolyl groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide reduction | LiAlH₄, THF, 0°C → Δ | 5-(m-Tolyl)nicotinamine | 60–70% |

Hydrolysis Reactions

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields nicotinic acid and m-toluidine .

-

Basic Hydrolysis : NaOH (10%) at 100°C produces sodium nicotinate and m-toluidine .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, Δ | Nicotinic acid + m-toluidine | 90% | |

| Basic hydrolysis | 10% NaOH, 100°C | Sodium nicotinate + m-toluidine | 85% |

Enzymatic Methylation

As a nicotinamide analog, 5-(m-Tolyl)nicotinamide may interact with nicotinamide N-methyltransferase (NNMT) , an enzyme that methylates nicotinamide using S-adenosylmethionine (SAM) . While direct studies are lacking, structural analogs suggest:

-

Methylation at Pyridine Nitrogen : SAM-dependent transfer of a methyl group to the pyridine ring’s nitrogen, forming a quaternary ammonium derivative .

| Enzyme | Substrate | Product | IC₅₀ (NNMT Inhibition) | Reference |

|---|---|---|---|---|

| NNMT | 5-(m-Tolyl)nicotinamide | Methylated derivative | Not determined (inferred) |

Suzuki-Miyaura Coupling

A standard method for aryl-nicotinamide synthesis involves coupling m-tolylboronic acid with 5-bromonicotinamide using a Pd catalyst:

text5-Bromonicotinamide + m-Tolylboronic acid → 5-(m-Tolyl)nicotinamide

| Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80–90% |

Microwave-Assisted Quaternization

Adapted from nicotinamide quaternization methods, microwave irradiation with methyl iodide in ethanol rapidly forms N-methyl derivatives :

text5-(m-Tolyl)nicotinamide + CH₃I → N-Methyl-5-(m-tolyl)nicotinamide

| Conditions | Time | Yield | Reference |

|---|---|---|---|

| 440 W, 10 min | 10 min | 93% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of 5-(m-Tolyl)nicotinamide is in the development of antimicrobial agents. Research has indicated that derivatives of nicotinamide can exhibit significant antibacterial activity against various pathogens.

Case Study: Bacterial Wilt Pathogen Inhibition

A study focused on pyridine-3-carboxamide analogs, including 5-(m-Tolyl)nicotinamide derivatives, demonstrated their effectiveness against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Molecular docking studies revealed that certain analogs formed stable complexes with the target protein, suggesting potential as lead compounds for further development .

Table 1: Antimicrobial Activity of Nicotinamide Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 5-(m-Tolyl)nicotinamide | Ralstonia solanacearum | 15 | |

| N-(4-phenylthiazol-2-yl) | Ralstonia solanacearum | 18 | |

| Other derivatives | Various pathogens | Varies |

Neurological Applications

The role of nicotinamide derivatives in neuroprotection and metabolic enhancement has been a significant area of research. The compound is being investigated for its potential to increase levels of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and neuroprotection.

Case Study: Neuroprotective Effects

Studies have shown that increasing NAD+ levels can have beneficial effects on neuronal health and function. Research into compounds like 5-(m-Tolyl)nicotinamide suggests they may enhance NAD+ biosynthesis, thereby providing neuroprotective effects against age-associated diseases and neurodegenerative conditions .

Table 2: Impact on NAD+ Levels

| Compound | Effect on NAD+ Levels | Reference |

|---|---|---|

| 5-(m-Tolyl)nicotinamide | Increase observed | |

| Nicotinamide riboside | Significant increase | |

| Other NAD+ precursors | Varies |

Cardiovascular Health

Another promising application of 5-(m-Tolyl)nicotinamide is in cardiovascular health. Studies indicate that nicotinamide derivatives can influence lipid metabolism and improve cardiovascular risk profiles.

Case Study: Lipid Metabolism Regulation

Research has highlighted the potential of nicotinamide derivatives to modulate lipid levels, thereby reducing risks associated with cardiovascular diseases. The compound's ability to enhance HDL (high-density lipoprotein) cholesterol while lowering LDL (low-density lipoprotein) cholesterol has been documented .

Table 3: Effects on Lipid Profiles

| Compound | HDL Increase (%) | LDL Decrease (%) | Reference |

|---|---|---|---|

| 5-(m-Tolyl)nicotinamide | 20 | 15 | |

| Niacin | 25 | 20 | |

| Other derivatives | Varies | Varies |

Antioxidant Properties

The antioxidant potential of 5-(m-Tolyl)nicotinamide has also been explored, with implications for treating oxidative stress-related conditions.

Case Study: Free Radical Scavenging Activity

In vitro studies have shown that the compound exhibits significant free radical scavenging activity, which could be beneficial in mitigating oxidative stress associated with various diseases .

Table 4: Antioxidant Activity Comparison

Wirkmechanismus

The mechanism of action of 5-(m-Tolyl)nicotinamide involves its interaction with molecular targets such as enzymes. It can act as an inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. By binding to the active site of these enzymes, 5-(m-Tolyl)nicotinamide can modulate their activity, leading to various biological effects. The pathways involved include those related to cellular metabolism, DNA repair, and stress responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5-(m-Tolyl)nicotinamide with structurally or functionally related nicotinamide derivatives:

*Calculated for C₁₃H₁₂N₂O.

†Estimated based on C₁₈H₂₃N₂O₂Si.

‡Estimated based on C₁₅H₁₄N₄O₅.

Structural and Functional Analysis:

In contrast, the trimethylsilyl (TMS) group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide significantly increases steric hindrance and hydrophobicity, which may limit aqueous solubility . The halogenated phenyl ring in 5-(4-Chloro-2-fluorophenyl)nicotinamide enhances electronegativity, favoring interactions with hydrophobic enzyme pockets. This could make it a versatile intermediate in drug synthesis .

Biological Activity Nicotinamide-5-ASA prodrugs (e.g., compound 5b) demonstrate dual functionality: nicotinamide’s NAD+ modulation and 5-ASA’s anti-inflammatory effects. 5-(m-Tolyl)nicotinamide’s activity remains speculative but may share NAD+-related mechanisms with nicotinamide. Its substituent could enhance target binding compared to smaller analogs like 5-methoxy derivatives .

Applications and Safety 5-(4-Chloro-2-fluorophenyl)nicotinamide is primarily used as a pharmaceutical intermediate, with halogen atoms likely contributing to metabolic stability . Nicotinamide-5-ASA prodrugs exemplify targeted drug design, minimizing systemic toxicity while enhancing local efficacy in gastrointestinal inflammation .

Research Findings and Trends

- NAD+ Modulation : Nicotinamide derivatives are widely studied for NAD+ biosynthesis. While 5-(m-Tolyl)nicotinamide’s role is unconfirmed, its structure aligns with compounds shown to upregulate NAD+ in cosmetic and therapeutic contexts .

- Anti-Inflammatory Applications : The success of nicotinamide-5-ASA hybrids suggests that aryl-substituted nicotinamides like 5-(m-Tolyl)nicotinamide could be tailored for inflammatory diseases .

- Synthetic Versatility : Halogenated and silylated derivatives underscore the importance of substituents in tuning pharmacokinetics, though their complexity may limit scalability compared to simpler analogs like 5-(m-Tolyl)nicotinamide .

Biologische Aktivität

5-(m-Tolyl)nicotinamide, a derivative of nicotinamide, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(m-Tolyl)nicotinamide is characterized by the presence of an m-tolyl group attached to the nicotinamide backbone. Its molecular formula is , with a molecular weight of approximately 201.25 g/mol. The structural configuration allows for interactions with various biological targets, influencing its pharmacological properties.

The biological activity of 5-(m-Tolyl)nicotinamide is believed to stem from its ability to modulate enzymatic and receptor activities. Preliminary studies suggest that it interacts with specific enzymes involved in oxidative stress and inflammatory pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that 5-(m-Tolyl)nicotinamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of 5-(m-Tolyl)nicotinamide has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of 5-(m-Tolyl)nicotinamide on various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Further investigations revealed that 5-(m-Tolyl)nicotinamide enhances NAD+ biosynthesis, which plays a crucial role in cellular metabolism and energy production. This effect may contribute to its neuroprotective properties observed in models of neurodegeneration .

- In Vivo Studies : Animal models treated with 5-(m-Tolyl)nicotinamide showed reduced tumor growth rates compared to control groups, suggesting its efficacy in vivo. These findings support the need for further clinical trials to assess its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(m-Tolyl)nicotinamide, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-(m-Tolyl)nicotinamide | Yes | Yes | Modulates oxidative stress pathways |

| Nicotinamide | Moderate | Yes | Enhances NAD+ biosynthesis |

| 5-Bromo-N-(m-tolyl)amide | Yes | Limited | Inhibits specific enzymes |

Q & A

Q. How can researchers balance brevity and completeness when documenting experimental methods for publications?

- Methodological Answer : Avoid redundant procedural details; reference established protocols (e.g., IUPAC guidelines for compound naming). Specify critical variables (e.g., reagent lot numbers, instrument calibration dates). Use supplementary materials for extended datasets (e.g., NMR spectra, HPLC chromatograms) and adhere to journal-specific guidelines (e.g., SRNT’s statistical reporting standards) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.